molecular formula C11H12ClNO4S B2915975 3-(Morpholinosulfonyl)benzoyl chloride CAS No. 854166-21-5

3-(Morpholinosulfonyl)benzoyl chloride

Cat. No.: B2915975
CAS No.: 854166-21-5
M. Wt: 289.73
InChI Key: FYSJSMVLMHWTOT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinosulfonyl)benzoyl chloride typically involves the reaction of 3-sulfamoylbenzoic acid with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    3-(Morpholinosulfonyl)benzoic acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 3-(Morpholinosulfonyl)benzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the morpholinosulfonyl group into target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzoyl chloride and morpholinosulfonyl groups, which confer distinct reactivity and functionalization capabilities. This dual functionality makes it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

3-morpholin-4-ylsulfonylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-11(14)9-2-1-3-10(8-9)18(15,16)13-4-6-17-7-5-13/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSJSMVLMHWTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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